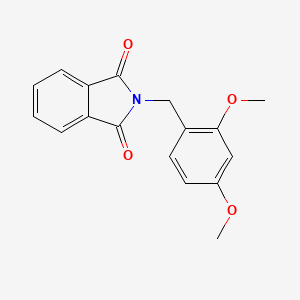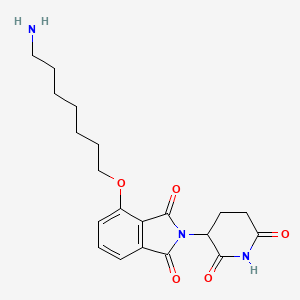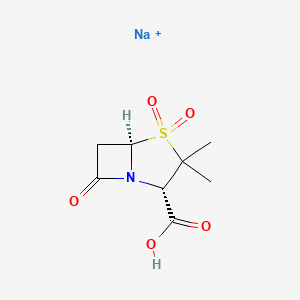
Fissistigine A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Fissistigine A typically involves the extraction from plant sources. The process includes crushing the medicinal material, followed by alcohol reflux or percolation extraction . The extracted material is then condensed and purified to obtain this compound in its pure form.
Industrial Production Methods
The use of high-performance liquid chromatography (HPLC) is common for the simultaneous determination and purification of this compound from plant extracts .
Analyse Des Réactions Chimiques
Types of Reactions
Fissistigine A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include acetonitrile, monopotassium phosphate, and other solvents like chloroform and dichloromethane . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability and purity of the compound.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives of this compound, which can be further studied for their bioactive properties.
Applications De Recherche Scientifique
Fissistigine A has a wide range of scientific research applications, particularly in the fields of medicine and pharmacy. It is used as a research chemical for studying its effects on various biological systems . Some of the key applications include:
Medicine: This compound is studied for its potential anti-inflammatory, antioxidant, and anticancer properties.
Pharmacy: It is used in the development of new pharmaceutical compounds and formulations.
Chemistry: The compound is used in chemical research to study its reactions and interactions with other molecules.
Mécanisme D'action
The mechanism of action of Fissistigine A involves its interaction with specific molecular targets and pathways in biological systems. While detailed studies on its exact mechanism are limited, it is known to exert its effects through modulation of various biochemical pathways . The compound’s bioactive properties are attributed to its ability to interact with cellular receptors and enzymes, leading to changes in cellular functions and responses.
Comparaison Avec Des Composés Similaires
Fissistigine A is part of a group of alkaloid compounds found in the Annonaceae family of plants. Similar compounds include other alkaloids such as duguevanine and various aporphine-type alkaloids Compared to these compounds, this compound is unique due to its specific molecular structure and bioactive properties
List of Similar Compounds
- Duguevanine
- Aporphine-type alkaloids
- Anthraquinones
- Terpenoids
- Flavonoids
Propriétés
Formule moléculaire |
C18H17NO4 |
|---|---|
Poids moléculaire |
311.3 g/mol |
Nom IUPAC |
(12R)-16-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol |
InChI |
InChI=1S/C18H17NO4/c1-21-11-4-10-5-12-15-9(2-3-19-12)6-14-18(23-8-22-14)17(15)16(10)13(20)7-11/h4,6-7,12,19-20H,2-3,5,8H2,1H3/t12-/m1/s1 |
Clé InChI |
PTEWWARRGIJHQK-GFCCVEGCSA-N |
SMILES isomérique |
COC1=CC2=C(C(=C1)O)C3=C4[C@@H](C2)NCCC4=CC5=C3OCO5 |
SMILES canonique |
COC1=CC2=C(C(=C1)O)C3=C4C(C2)NCCC4=CC5=C3OCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3Z)-3-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxychromen-4-one](/img/structure/B11933820.png)

![[(2S,3R,4S,5S)-3,4-dihydroxy-5-[6-(prop-2-ynylamino)purin-9-yl]oxolan-2-yl]methyl sulfamate](/img/structure/B11933840.png)

![disodium;[(2R,3R,4R,5S,6R)-3-[(2-azidoacetyl)amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B11933859.png)
![(4aR,4bS,6aS,7S,7aS,8aS,8bS,8cR)-4a,6a-dimethyl-3',4,4a,4b,4',5,6,6a,7a,8,8a,8b,8c,8d,9,9a-hexadecahydro-5'H-spiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-7,2'-furan]-2,5'(3H)-dione](/img/structure/B11933864.png)


![3-[[(1R)-7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile](/img/structure/B11933882.png)



![N2-[1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-N6-(pyrazin-2-yl)pyridine-2,6-diamine hydrochloride](/img/structure/B11933903.png)

